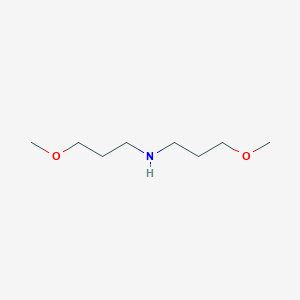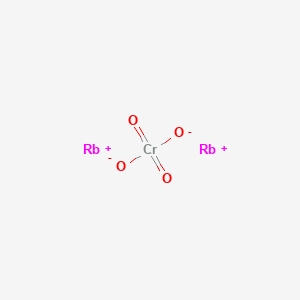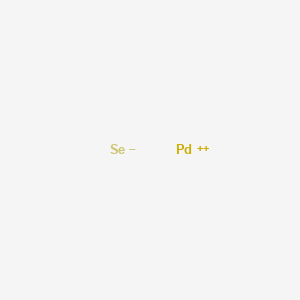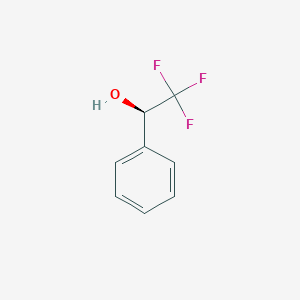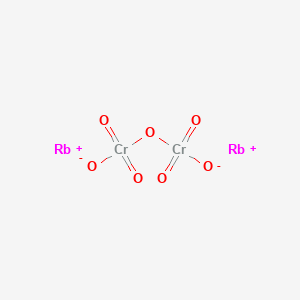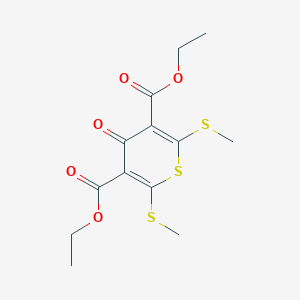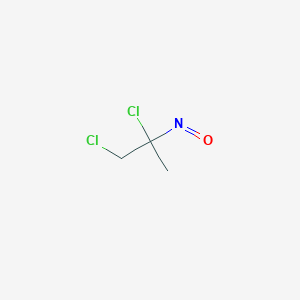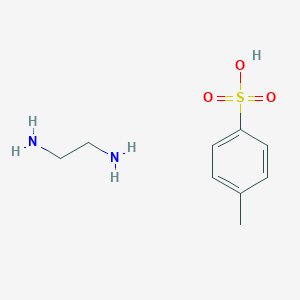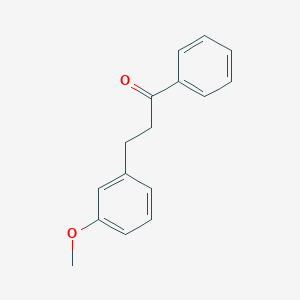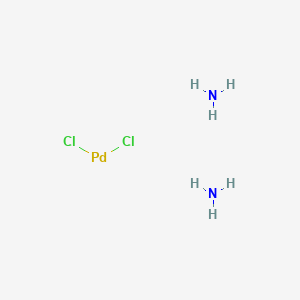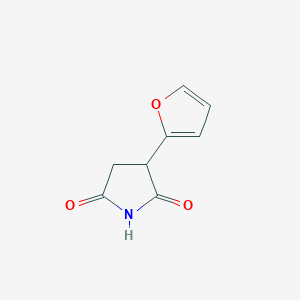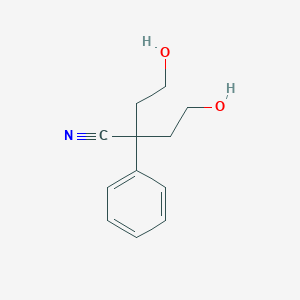
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile, also known as HEPB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HEPB is a nitrile derivative of phenylbutyric acid and is synthesized through a multi-step process.
作用機序
The mechanism of action of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is not fully understood. However, it is thought to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and by inducing cell cycle arrest and apoptosis in cancer cells. 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
生化学的および生理学的効果
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has also been shown to reduce the expression of genes involved in inflammation, such as COX-2 and iNOS. In addition, 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been found to induce cell cycle arrest and apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has also been shown to be non-toxic and well-tolerated in animal studies. However, there are also some limitations to the use of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile in lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. In addition, the mechanism of action of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is not fully understood, which makes it difficult to design experiments to investigate its effects.
将来の方向性
There are several future directions for the study of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile. One area of research is the investigation of its potential applications in the treatment of inflammatory and neurodegenerative diseases. Another area of research is the development of new synthetic methods for 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile that are more efficient and cost-effective. In addition, further studies are needed to elucidate the mechanism of action of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile and to investigate its pharmacokinetics and pharmacodynamics. Overall, 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is a promising compound that has the potential to make significant contributions to the field of scientific research.
合成法
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is synthesized through a multi-step process that involves the reaction of 2-phenylbutyronitrile with ethylene oxide, followed by hydrolysis and acidification. The final product is obtained through recrystallization. The synthesis of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is a complex process that requires expertise in organic chemistry.
科学的研究の応用
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of genes involved in inflammation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been found to protect neurons from oxidative stress-induced damage.
特性
CAS番号 |
10469-27-9 |
|---|---|
製品名 |
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile |
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC名 |
4-hydroxy-2-(2-hydroxyethyl)-2-phenylbutanenitrile |
InChI |
InChI=1S/C12H15NO2/c13-10-12(6-8-14,7-9-15)11-4-2-1-3-5-11/h1-5,14-15H,6-9H2 |
InChIキー |
UOZFONUAKNTHHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCO)(CCO)C#N |
正規SMILES |
C1=CC=C(C=C1)C(CCO)(CCO)C#N |
その他のCAS番号 |
10469-27-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
